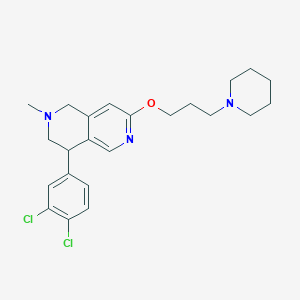![molecular formula C11H14ClN3 B10793838 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B10793838.png)
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a suitable pyrrole compound can lead to the formation of the desired pyrrolopyridine structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The process may include purification steps such as crystallization, distillation, and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a modulator of biological pathways.
Medicine: It has shown promise as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating cellular pathways. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrrolopyridine analogs: These compounds have structural similarities but differ in the position or type of functional groups attached to the core structure
Uniqueness
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrochloride is unique due to its specific substituents, which confer distinct biological properties. Its ability to inhibit specific molecular targets makes it a valuable compound for therapeutic research and development .
Properties
Molecular Formula |
C11H14ClN3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);1H |
InChI Key |
QQYBNTAMLYAHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)N=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



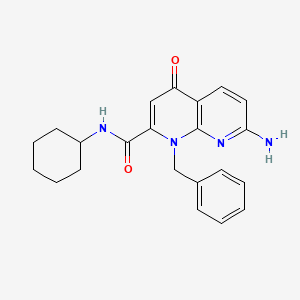
![2-cyclohexyl-5-(2-morpholinoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B10793764.png)
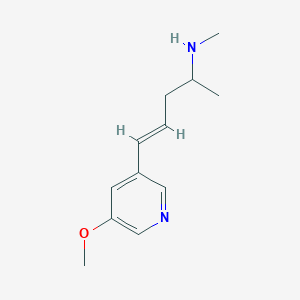
![N-[(6S,14R)-13-methyl-13-azapentacyclo[12.3.1.05,17.07,16.010,15]octadeca-1(17),2,4,7(16),8,10(15)-hexaen-6-yl]acetamide](/img/structure/B10793790.png)
![(6S,14R)-6,13-dimethyl-13-azapentacyclo[12.3.1.05,17.07,16.010,15]octadeca-1(17),2,4,7(16),8,10(15)-hexaen-6-ol](/img/structure/B10793795.png)
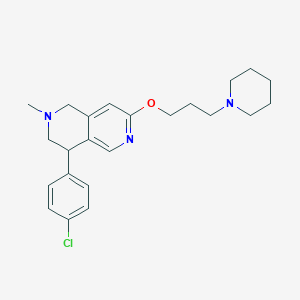
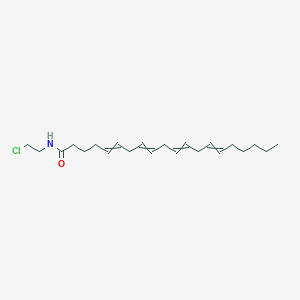
![3-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one](/img/structure/B10793811.png)
![8-(2-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)ethynyl)-2-phenyl-4H-chromen-4-one](/img/structure/B10793824.png)
![8-(8-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)octa-1,7-diynyl)-2-phenyl-4H-chromen-4-one](/img/structure/B10793833.png)
![2-(4-(benzyloxy)phenyl)-3-(8-((8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl)octa-1,7-diynyl)benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B10793841.png)
![9-[(2-methoxyphenyl)methyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B10793848.png)
